5-Bromo-4-fluorobenzo[d][1,3]dioxole
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Overview
Description
5-Bromo-4-fluorobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol It is a derivative of benzo[d][1,3]dioxole, featuring bromine and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluorobenzo[d][1,3]dioxole typically involves the bromination and fluorination of benzo[d][1,3]dioxole. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5-Bromo-4-fluorobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzo[d][1,3]dioxole: A similar compound lacking the bromine substituent.
5-Bromo-1,3-benzodioxole: A related compound without the fluorine substituent.
Uniqueness
5-Bromo-4-fluorobenzo[d][1,3]dioxole is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can enhance its utility in various applications compared to its mono-substituted counterparts .
Properties
IUPAC Name |
5-bromo-4-fluoro-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEWVPPYMHXEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681489 |
Source
|
Record name | 5-Bromo-4-fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-75-8 |
Source
|
Record name | 5-Bromo-4-fluoro-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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